4,4'-{[4-(pentyloxy)phenyl]methanediyl}bis(1,3-diphenyl-1H-pyrazol-5-ol)
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Overview
Description
4-[(5-oxo-1,3-diphenyl-2H-pyrazol-4-yl)[4-(pentyloxy)phenyl]methyl]-2,5-diphenyl-1H-pyrazol-3-one is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-oxo-1,3-diphenyl-2H-pyrazol-4-yl)[4-(pentyloxy)phenyl]methyl]-2,5-diphenyl-1H-pyrazol-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone, followed by subsequent functionalization steps to introduce the phenyl and pentyloxy groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(5-oxo-1,3-diphenyl-2H-pyrazol-4-yl)[4-(pentyloxy)phenyl]methyl]-2,5-diphenyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The phenyl and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
4-[(5-oxo-1,3-diphenyl-2H-pyrazol-4-yl)[4-(pentyloxy)phenyl]methyl]-2,5-diphenyl-1H-pyrazol-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-[(5-oxo-1,3-diphenyl-2H-pyrazol-4-yl)[4-(pentyloxy)phenyl]methyl]-2,5-diphenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents. Examples include:
- 1-phenyl-3-methyl-5-pyrazolone
- 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
Uniqueness
What sets 4-[(5-oxo-1,3-diphenyl-2H-pyrazol-4-yl)[4-(pentyloxy)phenyl]methyl]-2,5-diphenyl-1H-pyrazol-3-one apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of multiple phenyl groups and a pentyloxy substituent enhances its potential for diverse applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C42H38N4O3 |
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Molecular Weight |
646.8 g/mol |
IUPAC Name |
4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)-(4-pentoxyphenyl)methyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C42H38N4O3/c1-2-3-16-29-49-35-27-25-30(26-28-35)36(37-39(31-17-8-4-9-18-31)43-45(41(37)47)33-21-12-6-13-22-33)38-40(32-19-10-5-11-20-32)44-46(42(38)48)34-23-14-7-15-24-34/h4-15,17-28,36,43-44H,2-3,16,29H2,1H3 |
InChI Key |
GLHPURDXLQRKON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=C(NN(C5=O)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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